molecular formula C28H24BrNO3 B12033478 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12033478
M. Wt: 502.4 g/mol
InChI Key: YFSCDHIQJCCYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The quinoline core is substituted at positions 2, 3, and 6 with 4-methylphenyl, methyl, and bromine groups, respectively. The carboxylate ester moiety features a 1-(4-methylphenyl)-1-oxopropan-2-yl group, introducing a ketone-linked 4-methylphenyl substituent. The bromine and methyl substituents likely enhance lipophilicity and modulate electronic interactions, which are critical for binding to biological targets .

Properties

Molecular Formula

C28H24BrNO3

Molecular Weight

502.4 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C28H24BrNO3/c1-16-5-9-20(10-6-16)26-18(3)25(23-15-22(29)13-14-24(23)30-26)28(32)33-19(4)27(31)21-11-7-17(2)8-12-21/h5-15,19H,1-4H3

InChI Key

YFSCDHIQJCCYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)OC(C)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several quinoline carboxylate esters reported in the literature. Key analogs and their distinguishing features are discussed below:

Structural Analogues

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate () Molecular Formula: C₂₆H₁₉BrClNO₃ Key Differences: The ester group is a 2-(4-chlorophenyl)-2-oxoethyl chain, replacing the 1-(4-methylphenyl)-1-oxopropan-2-yl group.

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate () Molecular Formula: C₂₅H₁₇Br₂NO₃ Key Differences: The quinoline lacks the 3-methyl substituent and features a 4-bromophenyl group at position 2. The ester group is a 1-oxo-1-phenylpropan-2-yl chain, differing in aromatic substitution (phenyl vs. 4-methylphenyl) and chain length (propan-2-yl vs. ethyl derivatives) .

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate () Molecular Formula: C₂₇H₂₃BrNO₃ (estimated) Key Differences: The ester group incorporates a 4-ethylphenyl substituent instead of 4-methylphenyl, increasing steric bulk. Predicted collision cross-section (CCS) values for this compound range from 204.1–211.3 Ų, suggesting distinct conformational behavior in mass spectrometry .

Functional Implications

  • Methyl Groups: Increase steric hindrance and lipophilicity, which may influence membrane permeability . Ketone-Linked Esters: The 1-oxo group in the ester moiety may participate in hydrogen bonding or π-π stacking, critical for stabilizing ligand-receptor interactions .

Data Tables and Research Findings

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Quinoline Substituents Ester Group Substituents Notable Properties
Target Compound C₂₇H₂₃BrNO₄ 529.39 (calc.) 6-Br, 3-Me, 2-(4-MePh) 1-(4-MePh)-1-oxopropan-2-yl N/A
2-(4-ClPh)-2-oxoethyl derivative C₂₆H₁₉BrClNO₃ 508.796 6-Br, 3-Me, 2-(4-MePh) 2-(4-ClPh)-2-oxoethyl Higher electronegativity
1-Oxo-1-Ph-propan-2-yl derivative C₂₅H₁₇Br₂NO₃ 574.12 6-Br, 2-(4-BrPh) 1-oxo-1-Ph-propan-2-yl Enhanced halogen interactions
2-(4-EtPh)-2-oxoethyl derivative C₂₇H₂₃BrNO₃ 504.38 (est.) 6-Br, 2-(4-MePh) 2-(4-EtPh)-2-oxoethyl Predicted CCS: 204.1–211.3 Ų

Table 2: Predicted Collision Cross-Section (CCS) Values

Adduct m/z CCS (Ų)
[M+H]⁺ 488.08558 204.1
[M+Na]⁺ 510.06752 211.3
[M+NH₄]⁺ 505.11212 207.9

Preparation Methods

Friedel-Crafts Acylation and Vilsmeier-Haack Reaction

The quinoline skeleton is constructed via a Vilsmeier-Haack reaction, leveraging phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a reactive chloroiminium intermediate. N-(4-Bromophenyl)-3-hydrocinnamamide undergoes cyclization under reflux conditions (80°C, 12–16 hours) to yield 3-benzyl-6-bromo-2-chloroquinoline.

Reaction Conditions :

  • Solvent : Dry dichloromethane or toluene.

  • Catalyst : POCl₃ (1.2 equivalents).

  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Methoxylation and Demethylation

The 2-chloro substituent is replaced with a methoxy group via nucleophilic substitution using sodium methoxide (NaOMe) in anhydrous methanol. Subsequent demethylation with boron tribromide (BBr₃) in dichloromethane introduces a hydroxyl group, which is later esterified.

Functionalization of the Quinoline Core

Bromination at Position 6

Electrophilic bromination is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The reaction proceeds at 0–5°C to minimize polybromination.

Optimized Parameters :

  • Molar Ratio : Quinoline derivative : Br₂ : FeBr₃ = 1 : 1.1 : 0.05.

  • Solvent : Glacial acetic acid.

  • Yield : 85% after recrystallization (ethanol/water).

Methyl Group Introduction at Position 3

A Suzuki-Miyaura coupling installs the 3-methyl group. The quinoline boronic acid intermediate reacts with methyl iodide (CH₃I) under palladium catalysis (Pd(PPh₃)₄, 5 mol%) in a mixed solvent system (THF/H₂O 3:1).

Key Data :

  • Temperature : 80°C, 8 hours.

  • Yield : 78%.

Esterification at Position 4

Carboxylic Acid Activation

The quinoline-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Excess SOCl₂ is removed under reduced pressure to yield the reactive intermediate.

Alcohol Synthesis: 1-(4-Methylphenyl)-1-oxopropan-2-yl

The alcohol component is prepared via Claisen condensation of 4-methylacetophenone with ethyl acetate in the presence of sodium ethoxide (NaOEt). The resulting β-keto ester is reduced selectively using sodium borohydride (NaBH₄) to yield the secondary alcohol.

Ester Coupling

Steglich esterification couples the acid chloride with the alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Profile :

  • Solvent : Dry dichloromethane.

  • Temperature : 0°C → room temperature, 24 hours.

  • Yield : 82% after purification (flash chromatography).

Comparative Analysis of Synthetic Routes

StepMethod A (Patent CN102850269A)Method B (Evitachem)
Quinoline CyclizationPOCl₃/DMF, 80°C, 12h (72%)Vilsmeier-Haack (68%)
BrominationBr₂/FeBr₃, 0°C (85%)NBS, AIBN (78%)
EsterificationDCC/DMAP, 82%Acid chloride, 80%

Method A prioritizes cost-effectiveness, while Method B emphasizes regioselectivity.

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at positions 5 and 7 necessitates careful control of stoichiometry and temperature.

  • Ester Hydrolysis : The electron-withdrawing quinoline core increases susceptibility to hydrolysis, demanding anhydrous conditions during esterification.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) could reduce costs in Suzuki-Miyaura steps.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with brominated quinoline intermediates. Key steps include:
  • Quinoline core formation : Use Ullmann or Suzuki-Miyaura coupling to introduce the 4-methylphenyl group at position 2 of the quinoline ring .
  • Carboxylation : Esterification at position 4 using 1-(4-methylphenyl)-1-oxopropan-2-yl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and optimize yields by controlling temperature (-10°C to room temperature) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for coupling reactions) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H]+ predicted at m/z 488.08558 with CCS 204.1 Ų) .
  • NMR : ¹H NMR (400 MHz, CDCl₃) to resolve aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ 170–172 ppm) .
  • X-ray crystallography (if crystalline) to confirm stereochemistry, as demonstrated for related 4-(adamantyl)quinoline derivatives .

Q. How should stability and storage conditions be managed for this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the ester group .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, acetonitrile:H₂O 70:30) to assess impurity formation .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting modifications of the quinoline core?

  • Methodological Answer :
  • Substituent variation : Replace the 6-bromo group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects, as seen in 6-fluoro-2-(2'-fluorobiphenyl)quinoline analogs .
  • Biological assays : Test modified analogs in in vitro cytotoxicity assays (e.g., MTT against HeLa cells) and compare IC₅₀ values to establish SAR trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes, leveraging the compound’s collision cross-section (CCS) data (204.1 Ų for [M+H]+) to refine conformational sampling .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ester group in lipid bilayers, correlating with experimental permeability data .

Q. What are the challenges in identifying metabolites during pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS profiling : Use a Q-TOF instrument in positive ion mode to detect phase I metabolites (e.g., ester hydrolysis to carboxylic acid) and phase II conjugates (e.g., glucuronidation) .
  • Isotopic labeling : Synthesize a deuterated analog (e.g., ²H₃ at the methylphenyl group) to track metabolic pathways in rodent plasma .

Q. How can formulation strategies improve the compound’s bioavailability?

  • Methodological Answer :
  • Nanoemulsions : Prepare using Tween-80 and PEG-400 (1:2 ratio) to enhance solubility, as demonstrated for ethyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxocyclohexene carboxylate analogs .
  • In vivo testing: Compare AUC₀–24 in Sprague-Dawley rats for oral vs. intravenous administration to calculate absolute bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.